molecular formula C7H6Br2O B13980746 2,3-Dibromo-4-methylphenol CAS No. 344248-97-1

2,3-Dibromo-4-methylphenol

Cat. No.: B13980746
CAS No.: 344248-97-1
M. Wt: 265.93 g/mol
InChI Key: LYMCGVGJHYEOMC-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-methylphenol is an organic compound belonging to the class of bromophenols It consists of a benzene ring substituted with two bromine atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-methylphenol typically involves the bromination of 4-methylphenol (p-cresol). One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in an aqueous medium. The reaction is carried out under mild conditions, often at room temperature, to achieve selective bromination .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous bromination processes. For instance, p-cresol is reacted with bromine in the presence of a solvent like chloroform, under controlled temperature conditions. The reaction mixture is then separated to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) in aqueous medium.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Polybrominated Phenols: Further bromination can lead to compounds like 2,3,5-tribromo-4-methylphenol.

    Quinones: Oxidation can produce compounds like 2,3-dibromo-4-methylquinone.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-methylphenol involves its interaction with biological molecules through its bromine atoms and phenolic group. The bromine atoms can form halogen bonds with amino acids in proteins, affecting their structure and function. The phenolic group can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2,4-Dibromophenol
  • 2,5-Dibromophenol
  • 2,6-Dibromophenol
  • 3,4-Dibromophenol
  • 3,5-Dibromophenol

Comparison: 2,3-Dibromo-4-methylphenol is unique due to the specific positioning of its bromine atoms and methyl group, which influences its reactivity and interaction with other molecules. Compared to other dibromophenols, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

CAS No.

344248-97-1

Molecular Formula

C7H6Br2O

Molecular Weight

265.93 g/mol

IUPAC Name

2,3-dibromo-4-methylphenol

InChI

InChI=1S/C7H6Br2O/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3

InChI Key

LYMCGVGJHYEOMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)Br)Br

Origin of Product

United States

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